N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-18-10-8-17(9-11-18)20-12-13-21(26)25(24-20)15-14-23-22(27)19-7-5-4-6-16(19)2/h4-13H,3,14-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDAUDBXJIRNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the ethoxyphenyl group and the methylbenzamide moiety. Key steps may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the ethoxy group is introduced to the phenyl ring.
Attachment of the Methylbenzamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic rings or the amide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyridazinone Derivatives
- Substituent Impact on Bioactivity: The ethoxyphenyl group in the target compound contrasts with the dimethylaminophenyl group in (S)-17b . Benzylpiperidine (6e) and methylthio (8a) substituents in other derivatives highlight the role of lipophilic groups in enhancing membrane permeability but may increase metabolic liability .
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O4, with a molecular weight of 394.4 g/mol. The compound features a complex structure that includes a pyridazine core, which is known for its diverse biological activities.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 394.4 g/mol |
| Purity | Typically 95% |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer treatment. These mechanisms often involve the inhibition of key signaling pathways such as the EGFR and PI3K/Akt pathways, which are crucial in tumor growth and survival.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-468) demonstrated that certain derivatives exhibited potent activity against these cells. These findings suggest that the compound may possess similar cytotoxic properties.
Table: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | MDA-MB-468 | 5.0 | EGFR Inhibition |
| 2f | MDA-MB-468 | 4.5 | PI3Kβ Inhibition |
| N/A | MCF-7 | N/A | N/A |
Case Studies
Case Study 1: Anti-Cancer Activity
In a recent investigation, a series of pyridazine derivatives were synthesized and tested for their anti-cancer activity. Among them, compounds structurally related to this compound showed significant inhibition of cell proliferation in triple-negative breast cancer models. The study highlighted the potential for these compounds to overcome resistance to traditional therapies.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining this compound with existing EGFR inhibitors. Results indicated enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy, suggesting a promising avenue for combination therapies in oncology.
Q & A
Q. How can researchers address poor aqueous solubility (<0.1 mg/mL) in preclinical testing?
- Solutions :
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance dispersibility .
- Co-Crystallization : Use succinic acid as a co-former to improve solubility by 5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
